molecular formula C17H21N3O5S B6562564 4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 943105-18-8

4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine

Cat. No.: B6562564
CAS No.: 943105-18-8
M. Wt: 379.4 g/mol
InChI Key: OSJKKWMELGRVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(4-Methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a heterocyclic compound featuring a pyrazole core substituted with a 4-methoxybenzoyl group at the 1-position, methyl groups at the 3- and 5-positions, and a sulfonyl-linked morpholine moiety at the 4-position. This structure combines aromatic, sulfonamide, and heterocyclic elements, which are common in pharmacologically active molecules. Such methods ensure precise determination of bond lengths, angles, and conformations, critical for understanding physicochemical properties.

Properties

IUPAC Name

(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-12-16(26(22,23)19-8-10-25-11-9-19)13(2)20(18-12)17(21)14-4-6-15(24-3)7-5-14/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJKKWMELGRVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a synthetic organic compound that exhibits significant biological activity, particularly in the context of medicinal chemistry. This compound features a morpholine ring and a sulfonamide moiety linked to a pyrazole derivative, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The compound's unique structure allows for diverse chemical reactivity due to its functional groups, which include sulfonamide and pyrazole.

Property Value
Molecular Formula C16H20N4O4S
Molecular Weight 364.42 g/mol
Functional Groups Sulfonamide, Pyrazole, Morpholine

Antidiabetic Potential

Research indicates that 4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine demonstrates promising antidiabetic properties. It has been shown to inhibit glucosidase enzymes, which are critical in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, thereby lowering postprandial blood sugar levels. In vitro studies have confirmed the compound's ability to bind effectively with glucosidase enzymes and inhibit their activity.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. These studies indicate that derivatives of this compound may serve as effective enzyme inhibitors, contributing to its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine:

  • Antidiabetic Activity : A study highlighted the inhibition of glucosidase by similar pyrazole derivatives, suggesting a mechanism for glucose regulation .
  • Enzyme Inhibition : Research on structurally related sulfonamide compounds demonstrated strong inhibitory activity against AChE and urease, indicating potential therapeutic applications in managing conditions like Alzheimer's disease and urinary tract infections .
  • Pharmacokinetics : Further investigations into the pharmacokinetics and pharmacodynamics of this compound are necessary to fully understand its therapeutic potential and safety profile.

Future Directions

The biological activity of 4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine presents opportunities for further research in several areas:

  • Structural Optimization : Modifying the chemical structure could enhance its biological activity or reduce side effects.
  • In Vivo Studies : Conducting animal studies will provide more comprehensive data on efficacy and safety.
  • Clinical Trials : If preclinical results are promising, advancing to clinical trials could pave the way for new therapeutic options in diabetes management or other conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine with structurally related compounds derived from the evidence:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bond Acceptors/Donors Notes
Target Compound C₁₈H₂₁N₃O₅S 391.45 4-Methoxybenzoyl, morpholine sulfonyl Acceptors: 5; Donors: 1 Polar sulfonyl and morpholine groups enhance solubility in polar solvents.
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine C₁₁H₁₆F₂N₄O₂S 342.40 Difluoromethyl, piperazine sulfonyl Acceptors: 4; Donors: 2 Piperazine increases basicity; difluoromethyl may improve metabolic stability.
4-[(2,4-Dichlorobenzyl)-1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carbonitrile C₁₈H₂₀Cl₂N₄O₂S 427.34 Dichlorobenzyl, piperidine sulfonyl Acceptors: 5; Donors: 1 Chlorine atoms enhance lipophilicity (XlogP: 3.4); nitrile group adds polarity.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₆H₁₈F₃N₇S 529.53 Triazole, thiazole, fluorophenyl Acceptors: 7; Donors: 1 Planar conformation with perpendicular fluorophenyl group; high crystallinity.

Key Observations

Substituent Effects on Polarity and Solubility :

  • The target compound’s morpholine sulfonyl group provides higher polarity compared to piperazine or piperidine analogs . The 4-methoxybenzoyl substituent may further enhance π-π stacking interactions in biological systems.
  • Chlorine or fluorine substituents (e.g., in and ) increase lipophilicity, as reflected in higher XlogP values, whereas the morpholine group in the target compound likely reduces logP.

Conformational Flexibility :

  • The thiazole-triazole derivatives in exhibit planar conformations except for one fluorophenyl group, which is perpendicular to the main plane . This rigidity contrasts with the target compound’s pyrazole-morpholine system, where the sulfonyl linker may allow greater rotational freedom.

Synthesis and Crystallography :

  • Many analogs (e.g., ) are synthesized via cyclocondensation reactions and characterized using SHELX-based refinement . The target compound likely follows similar synthetic pathways, though its crystallization behavior may differ due to the morpholine group’s hydrogen-bonding capacity.

The morpholine moiety in the target compound is common in kinase inhibitors, hinting at possible kinase-targeting activity.

Research Findings and Implications

  • Structural Insights : The morpholine sulfonyl group distinguishes the target compound from piperazine/piperidine analogs, offering a balance of polarity and conformational adaptability. This could influence its pharmacokinetic profile, such as oral bioavailability.
  • Synthetic Feasibility : The use of established crystallographic methods (e.g., SHELXL ) ensures reliable structural validation, critical for structure-activity relationship (SAR) studies.
  • Knowledge Gaps: Direct comparisons of binding affinity or metabolic stability are lacking in the evidence. Further studies should explore these aspects relative to the compared compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.